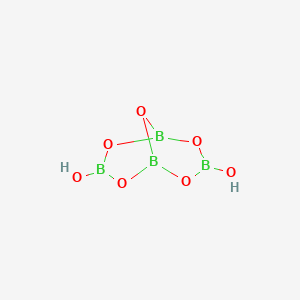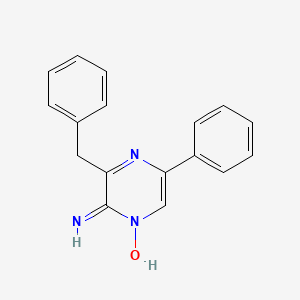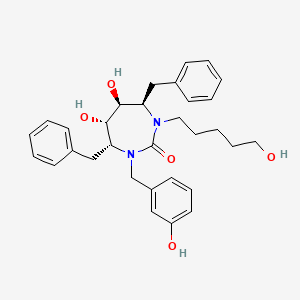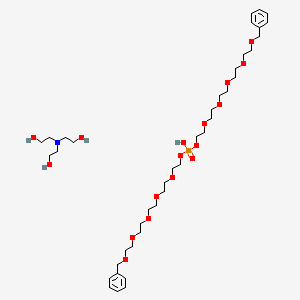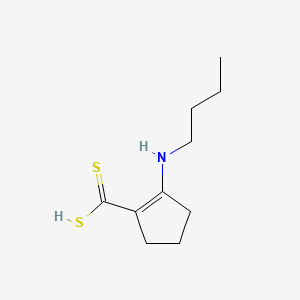
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is an organic compound with the molecular formula C10H17NS2 It is characterized by a cyclopentene ring substituted with a butylamino group and a carbodithioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid typically involves the reaction of cyclopentene with butylamine and carbon disulfide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or thioether.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid involves its interaction with specific molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. Additionally, the butylamino group can interact with biological receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Ethylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Propylamino)cyclopent-1-ene-1-carbodithioic acid
Uniqueness
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its interaction with hydrophobic environments in biological systems.
Propiedades
Número CAS |
34281-27-1 |
|---|---|
Fórmula molecular |
C10H17NS2 |
Peso molecular |
215.4 g/mol |
Nombre IUPAC |
2-(butylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C10H17NS2/c1-2-3-7-11-9-6-4-5-8(9)10(12)13/h11H,2-7H2,1H3,(H,12,13) |
Clave InChI |
LYWRKJCTJRPQBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(CCC1)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


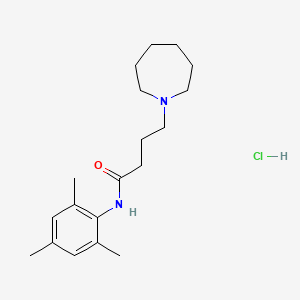
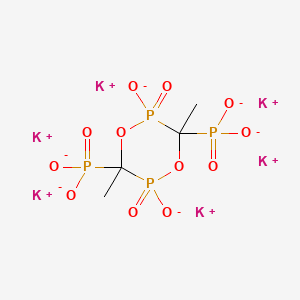

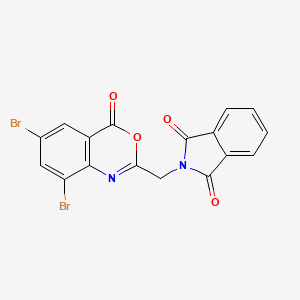
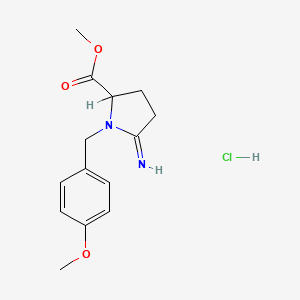

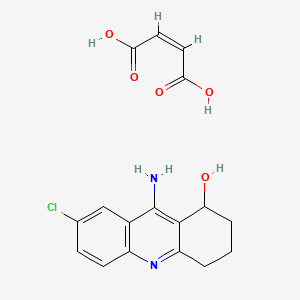
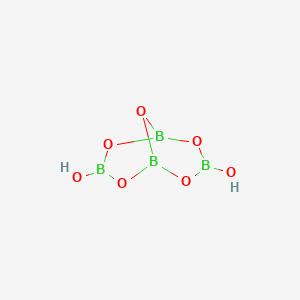
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
